molecular formula C18H35NOSSn B572214 2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol CAS No. 1245816-16-3

2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol

Cat. No.: B572214
CAS No.: 1245816-16-3
M. Wt: 432.254
InChI Key: WJUIBBUNTDEGNX-UHFFFAOYSA-N
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Biological Activity

2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol, with the chemical formula C18_{18}H35_{35}NOSSn and a molecular weight of 432.25 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

  • Molecular Formula : C18_{18}H35_{35}NOSSn
  • Molecular Weight : 432.25 g/mol
  • Purity : Typically around 95% in commercial preparations .

The biological activity of this compound is largely attributed to its thiazole ring, which is known for interacting with various biological targets. Thiazole derivatives often exhibit antimicrobial, antifungal, and anticancer properties due to their ability to inhibit key enzymes and disrupt cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Antioxidant Activity : It may exhibit antioxidant properties, reducing oxidative stress within cells.
  • Cell Signaling Modulation : The compound could influence cell signaling pathways, potentially affecting apoptosis and cell survival .

Antimicrobial Properties

Research indicates that thiazole derivatives possess significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
C. albicans18100

This table illustrates the compound's potential effectiveness against common pathogens, suggesting its utility in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast)25Caspase activation
HeLa (cervical)30ROS generation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as a chemotherapeutic agent .

Case Studies

  • Study on Antimicrobial Effects : A recent study evaluated the antimicrobial effects of various thiazole derivatives, including our compound of interest. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its use in treating infections .
  • Evaluation of Anticancer Properties : In a study focusing on breast cancer cells, researchers found that treatment with thiazole derivatives resulted in reduced cell viability and increased apoptosis markers such as cleaved caspases and PARP cleavage .
  • Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits promising biological activity, careful consideration must be given to its safety profile in vivo, as some organ-specific toxicities were noted at higher concentrations .

Properties

IUPAC Name

2-(4-tributylstannyl-1,3-thiazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NOS.3C4H9.Sn/c1-6(2,8)5-7-3-4-9-5;3*1-3-4-2;/h4,8H,1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUIBBUNTDEGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NOSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676722
Record name 2-[4-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-16-3
Record name 2-[4-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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